Landiolol hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

盐酸兰地洛尔是一种超短效、选择性β1-肾上腺素能受体阻滞剂。它主要用于快速控制室速,适用于室上性心动过速的情况。 该化合物以其高β1选择性、快速起效和短消除半衰期而闻名,使其成为各种临床环境中控制心率的理想药物 .

科学研究应用

盐酸兰地洛尔在科学研究中有着广泛的应用,尤其是在医药学和药理学领域。 它被用于管理心律失常和围手术期心动过速,尤其是心房颤动,适用于心脏和非心脏手术 . 此外,它对败血症和儿科患者有潜在的治疗作用 . 盐酸兰地洛尔也用于重症监护室治疗心房颤动、心房扑动和非代偿性窦性心动过速 .

作用机制

盐酸兰地洛尔通过竞争性阻断β1-肾上腺素能受体发挥作用,导致心率、心肌收缩力和传导速度降低 . 它对β1受体具有高度选择性,β1受体主要位于心脏中。 这种选择性使其能够抑制肾上腺素和去甲肾上腺素等儿茶酚胺对心脏的正性变时效应 . 该药物被快速水解成无活性形式,导致消除半衰期约为4分钟 .

安全和危害

Landiolol hydrochloride should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Landiolol is useful as a first-line therapy for the prevention of postoperative atrial fibrillation (POAF) after cardiac/non-cardiac surgery, fatal arrhythmias in heart failure patients and during PCI . Moreover, the potential therapeutic effect of landiolol for sepsis in pediatric patients is currently being explored . As positive RCT results continue to be published, new clinical uses and further clinical studies in various settings by cardiologists, intensivists and pediatric cardiologists are being conducted .

准备方法

盐酸兰地洛尔的制备涉及多种合成路线和反应条件。一种方法利用廉价易得的原料,并采用相转移催化法缩短反应时间。 该方法因其简单、高产率和环境友好性而适合工业化大规模生产 . 另一种方法涉及一系列反应,使用碳酸氢钠、氯化铵和盐酸来制备盐酸兰地洛尔 .

化学反应分析

盐酸兰地洛尔会发生各种化学反应,包括水解和酯化反应。 它在肝脏中被羧酸酯酶和血浆中假性胆碱酯酶快速水解成无活性形式 . 这些反应中常用的试剂包括碳酸氢钠和盐酸 . 这些反应形成的主要产物是无活性代谢物,这些代谢物会迅速从体内排出 .

相似化合物的比较

盐酸兰地洛尔常与其他短效和选择性β受体阻滞剂(如艾司洛尔)进行比较。 这两种化合物均用于快速控制室速,但盐酸兰地洛尔具有更高的β1选择性和更短的消除半衰期 . 这使得盐酸兰地洛尔能够更有效地降低心率,并减少副作用。 其他类似化合物包括普萘洛尔和美托洛尔,但它们的半衰期更长,对β1受体的选择性更低 .

属性

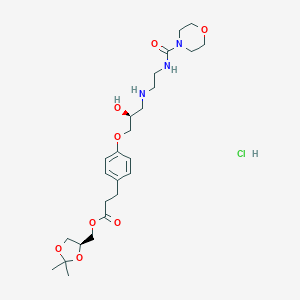

| { "Design of the Synthesis Pathway": "The synthesis pathway of Landiolol hydrochloride involves the reaction of 2-(2-((2-(2-ethoxyphenoxy)ethyl)amino)ethylamino)ethanol with hydrochloric acid.", "Starting Materials": [ "2-(2-((2-(2-ethoxyphenoxy)ethyl)amino)ethylamino)ethanol", "Hydrochloric acid" ], "Reaction": [ "Add 2-(2-((2-(2-ethoxyphenoxy)ethyl)amino)ethylamino)ethanol to a reaction vessel", "Add hydrochloric acid to the reaction vessel", "Heat the reaction mixture at a temperature of 50-60°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the solid product", "Wash the solid product with water and dry it under vacuum", "The resulting product is Landiolol hydrochloride" ] } | |

CAS 编号 |

144481-98-1 |

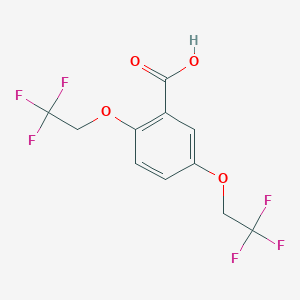

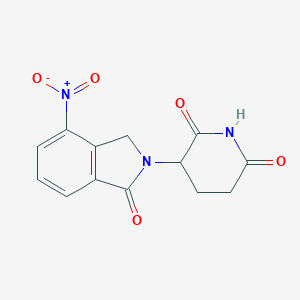

分子式 |

C25H41Cl2N3O8 |

分子量 |

582.5 g/mol |

IUPAC 名称 |

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;dihydrochloride |

InChI |

InChI=1S/C25H39N3O8.2ClH/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28;;/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31);2*1H/t20-,22+;;/m0../s1 |

InChI 键 |

NUWRTXXADFFSMZ-ULXOMSGMSA-N |

手性 SMILES |

CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@H](CNCCNC(=O)N3CCOCC3)O)C.Cl.Cl |

SMILES |

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl |

规范 SMILES |

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl.Cl |

外观 |

White to Off-White Solid |

熔点 |

124-126°C |

| 144481-98-1 | |

Pictograms |

Irritant |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

Landiolol Hydrochloride; 4-[(2S)-2-Hydroxy-3-[[2-[(4-morpholinylcarbonyl)amino]ethyl]amino]propoxy]benzenepropanoic Acid [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl Ester Hydrochloride; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone](/img/structure/B194601.png)